3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid
Description
Properties
Molecular Formula |
C14H15NO5S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
3,5-dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H15NO5S/c1-8-15-10(7-21-8)6-20-13-11(18-2)4-9(14(16)17)5-12(13)19-3/h4-5,7H,6H2,1-3H3,(H,16,17) |
InChI Key |
HFVCZYPGHILRIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2OC)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-methyl-1,3-thiazole-4-methanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The benzoic acid moiety undergoes typical acid-catalyzed and nucleophilic reactions:
Esterification
Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form methyl/ethyl esters.
Example :
-
Conditions : Sulfuric acid catalyst, reflux in anhydrous methanol .
-
Yield : ~70–85% after purification.
Salt Formation
Forms stable salts with bases (e.g., NaOH, KOH):
-
Applications : Enhances water solubility for pharmacological studies.
Decarboxylation
Loses CO₂ under high-temperature or basic conditions:
-
Conditions : Pyridine, 200°C.
Reactivity of Methoxy Groups
The 3,5-dimethoxy substituents participate in demethylation and alkylation:
Acid-Catalyzed Demethylation
Methoxy groups convert to hydroxyl groups under strong acids:
Nucleophilic Displacement
Methoxy groups react with nucleophiles (e.g., amines) in the presence of Lewis acids:
Thiazole Ring Reactivity
The 2-methyl-1,3-thiazol-4-yl group undergoes electrophilic substitution and ring-opening:
Electrophilic Substitution
The thiazole ring reacts with electrophiles at the 5-position:
Ring-Opening Reactions
Thiazole cleaves under strong reducing or oxidizing conditions:
Ether Linkage Reactivity
The [(2-methyl-1,3-thiazol-4-yl)methoxy] ether bond is susceptible to hydrolysis:
Acidic Hydrolysis
Cleavage under concentrated HCl:
-
Yield : ~50–65%.
Enzymatic Cleavage
Esterases or lipases hydrolyze the ether bond in biological systems:
-
Significance : Potential prodrug activation mechanism.
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings for structural diversification:
Stability Under Various Conditions
-
Thermal Stability : Decomposes above 250°C.
-
Photostability : Degrades under UV light (λ = 254 nm) due to thiazole ring opening.
-
pH Sensitivity : Stable at pH 4–8; hydrolyzes rapidly in strongly acidic/basic media.
Scientific Research Applications
3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can participate in various biochemical reactions, including enzyme inhibition and receptor binding . These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoic Acid Derivatives
Heterocyclic Substituents
2-[(3,5-Dimethylisoxazol-4-yl)Methoxy]Benzoic Acid ():
- Key difference : Replaces the thiazole ring with an isoxazole (oxygen instead of sulfur in the heterocycle).
- Impact :
- Reduced molecular weight (247.25 g/mol vs. ~291.3 g/mol for the target compound, estimated based on sulfur’s atomic mass contribution).
- Altered electronic properties: Isoxazole’s oxygen is less polarizable than thiazole’s sulfur, affecting solubility and receptor interactions.
2-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid ():
- Key difference : Lacks methoxy groups at positions 3 and 4.
- Impact :
- Simpler structure with molecular weight 219.26 g/mol.
Alkoxy Substituent Positioning
Physical and Chemical Properties
Biological Activity
3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis
The synthesis of 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid typically involves the reaction of methoxy-substituted benzoic acid derivatives with thiazole-containing reagents. This process often employs various organic synthesis techniques to optimize yield and purity.
Antiproliferative Activity
Numerous studies have highlighted the antiproliferative effects of related thiazole compounds on various cancer cell lines. For instance, compounds with structural similarities demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT 116) cell lines:
These findings suggest that the thiazole moiety contributes significantly to the antiproliferative activity observed in these compounds.
Antioxidant Activity
The antioxidant potential of 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid has been assessed using various assays. Some derivatives have shown enhanced antioxidant activities compared to standard antioxidants like BHT:
These results indicate that the compound may help mitigate oxidative stress-related damage in biological systems.
Antibacterial Activity
The antibacterial properties of related thiazole compounds have also been documented. For example, compounds exhibiting structural similarities have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis:
This suggests that the incorporation of thiazole rings can enhance antibacterial efficacy.
The mechanisms underlying the biological activities of thiazole-containing compounds like 3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid are multifaceted:
- Inhibition of Cell Proliferation : Compounds may induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly.
- Antioxidant Mechanism : The presence of methoxy groups may enhance electron donation capabilities, contributing to free radical scavenging.
- Antibacterial Action : Thiazole derivatives can disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.
Case Studies
Recent case studies have illustrated the potential applications of this compound in therapeutic settings:
- Breast Cancer Treatment : A study demonstrated that administering a thiazole derivative led to a significant reduction in tumor size in MDA-MB-231 xenograft models.
- Antimicrobial Efficacy : Clinical isolates tested against synthesized thiazole compounds showed a marked reduction in bacterial load in infected wounds.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3,5-dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling a substituted benzoic acid derivative with a thiazole-containing intermediate. For example, refluxing intermediates in ethanol with catalytic acetic acid under inert conditions is a common method . Yield optimization may require adjusting solvent polarity (e.g., DMSO vs. ethanol), reaction time (e.g., 4–18 hours), and stoichiometric ratios of reactants. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers expect?
- Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Methoxy groups (δ ~3.8–4.0 ppm), thiazole protons (δ ~7.0–8.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
- IR : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, broad) and ether linkages (1050–1250 cm⁻¹).
Mass spectrometry (HRMS) confirms molecular weight, while HPLC assesses purity (>95% for most research-grade batches) .
Q. How does the solubility profile of this compound influence experimental design?
- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (<5% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts of the carboxylic acid group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation time) or impurities. To address this:
- Reproduce assays : Use standardized protocols (e.g., NIH/3T3 vs. HEK293 cells for cytotoxicity).
- Purity validation : Employ HPLC-MS to rule out byproducts (e.g., incomplete ester hydrolysis).
- Dose-response curves : Compare IC₅₀ values across studies, controlling for solvent effects .
Q. What strategies improve the efficiency of introducing the thiazole moiety during synthesis?
- Answer : Use Ullmann coupling or Pd-catalyzed cross-coupling reactions for C–S bond formation. Catalytic systems like CuI/1,10-phenanthroline in DMF at 80°C enhance regioselectivity. Alternatively, pre-functionalize the thiazole with a benzyl bromide group for nucleophilic substitution with the benzoic acid derivative .
Q. How can researchers analyze and interpret conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Answer : Unexpected splitting may arise from restricted rotation (e.g., steric hindrance near the thiazole ring) or paramagnetic impurities. Strategies include:
- Variable-temperature NMR : Assess dynamic effects (e.g., coalescence temperatures for rotamers).
- 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximity of protons .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon). Avoid prolonged exposure to humidity, which may hydrolyze the methoxy or ester groups. For lab handling, use fume hoods, nitrile gloves, and EN 166-certified eye protection. Decontaminate spills with ethanol followed by sodium bicarbonate .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Answer :
- Core modifications : Vary substituents on the thiazole (e.g., methyl to ethyl) or benzoic acid (e.g., methoxy to ethoxy).
- Bioisosteric replacement : Replace the thiazole with oxazole or pyridine rings.
- Assay selection : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric assays .
Q. What computational methods predict the compound’s interaction with biological targets?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to proteins. Focus on:
- Ligand preparation : Optimize protonation states at physiological pH.
- Binding free energy calculations : Use MM-PBSA/GBSA to rank derivative affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
